molecular formula C23H26N4O2 B2550947 6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2310123-29-4

6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2550947
CAS No.: 2310123-29-4
M. Wt: 390.487
InChI Key: GVMIUZBVNIAQPO-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a piperidine ring, and a pyridazinone core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline-2-carbonyl group can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Piperidine Ring Formation: The piperidine ring can be introduced through a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

    Pyridazinone Core Formation: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the piperidine ring can modulate receptor activity. The pyridazinone core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline moieties, such as chloroquine and quinine.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperine and haloperidol.

    Pyridazinone Derivatives: Compounds with pyridazinone cores, such as pyridazinone-based herbicides.

Uniqueness

6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-23(2,3)20-10-11-21(28)27(25-20)17-12-14-26(15-13-17)22(29)19-9-8-16-6-4-5-7-18(16)24-19/h4-11,17H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMIUZBVNIAQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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